Clinofibrate

Description

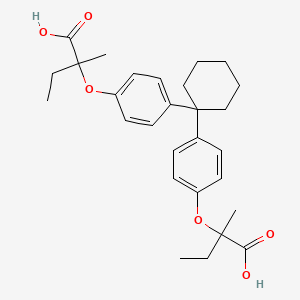

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOVQUBVGICXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046638 | |

| Record name | Clinofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30299-08-2 | |

| Record name | Clinofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinofibrate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clinofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-146 | |

| Record name | Clinofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Clinofibrate

Disambiguation: While some commercial suppliers list clinofibrate as an HMG-CoA reductase inhibitor, the primary scientific literature and pharmacological classifications establish it as a member of the fibrate class of drugs.[1][2] Its principal mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[1][3] Evidence for direct, potent inhibition of HMG-CoA reductase is weak; one source reports an IC50 value of 0.47 mM, which is a very high concentration suggesting low potency.[4][5] This guide will therefore focus on its well-documented role as a PPARα agonist.

Primary Mechanism of Action: PPARα Agonism

This compound belongs to the fibrate class of medications, which function as agonists for the nuclear transcription factor PPARα.[1] Upon administration, this compound is hydrolyzed to its active metabolite, which then binds to and activates PPARα.[3] This activation leads to a cascade of changes in gene expression that favorably alters lipid profiles.

The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid and lipoprotein metabolism.[3][6]

Key downstream effects of PPARα activation by this compound include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a critical enzyme that hydrolyzes triglycerides within very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglyceride-rich particles from the circulation.[3][7]

-

Enhanced Fatty Acid Oxidation: It stimulates the transcription of genes encoding enzymes involved in the beta-oxidation of fatty acids in both mitochondria and peroxisomes. This increases the catabolism of fatty acids for energy production, thereby reducing their availability for triglyceride synthesis in the liver.[3][7]

-

Modulation of Apolipoproteins: this compound increases the expression of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), which are the primary protein components of high-density lipoprotein (HDL).[3] This contributes to an increase in HDL cholesterol ("good cholesterol") levels. Conversely, it can decrease the expression of Apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase, further enhancing triglyceride clearance.[1]

-

Reduced Hepatic VLDL Production: By increasing fatty acid breakdown and modulating apolipoprotein synthesis, the overall production and secretion of triglyceride-rich VLDL particles from the liver is diminished.[1][7]

Signaling Pathway and Workflow Visualization

The following diagram illustrates the core signaling pathway of this compound as a PPARα agonist.

Caption: this compound's PPARα agonist signaling pathway.

Quantitative Data Summary

The efficacy of this compound and related fibrates is quantified by their binding affinity to PPARα, their inhibitory concentration on other enzymes, and their clinical effects on patient lipid profiles.

Table 1: In Vitro Efficacy and Potency

| Compound | Target | Metric | Value | Reference |

|---|---|---|---|---|

| This compound | HMG-CoA Reductase (HMGCR) | IC50 | 0.47 mM | [4][5] |

| This compound | Human Liver 3α-hydroxysteroid dehydrogenases | IC50 | 40 µM | [4] |

| Clofibrate | Murine PPARα | EC50 | 50 µM | [8] |

| Clofibrate | Human PPARα | EC50 | 55 µM | [8] |

| Fenofibrate | PPARα | EC50 | 30 µM | [9] |

| WY-14643 | PPARα | EC50 | 1.5 µM | [9] |

| GW7647 | Human PPARα | EC50 | 6 nM |[9] |

IC50: Half-maximal inhibitory concentration. A higher value indicates lower potency. EC50: Half-maximal effective concentration. A lower value indicates higher potency.

Table 2: Clinical Effects on Lipid Profile (Illustrative)

| Drug | Daily Dose | Parameter | Change | Patient Population | Reference |

|---|---|---|---|---|---|

| This compound | 600 mg | Serum Cholesterol | Decrease | Hyperlipidemic Patients | [4] |

| This compound | 600 mg | VLDL Cholesterol | Decrease | Hyperlipidemic Patients | [4] |

| This compound | Not Specified | HDL-Cholesterol | Significant Increase (P < 0.05) | Diabetes Mellitus Patients | [10] |

| This compound | Not Specified | Atherogenic Index | Significant Reduction (P < 0.01) | Non-insulin-dependent Diabetics | [10] |

| Clofibrate | 2 g | Serum Triglycerides | Significant Decrease | Normolipemic Subjects | [11] |

| Bezafibrate | 600 mg | Serum Triglycerides | Significant Decrease | Normolipemic Subjects | [11] |

| Fenofibrate | 300 mg | Serum Triglycerides | Significant Decrease | Normolipemic Subjects |[11] |

Key Experimental Protocols

This protocol is used to determine if a compound can activate the PPARα receptor and induce gene transcription.

Objective: To quantify the dose-dependent activation of human or mouse PPARα by a test compound (e.g., this compound).

Methodology:

-

Cell Culture: COS-1 (or similar) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) and plated in 96-well plates.[12]

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

Compound Exposure: 24 hours post-transfection, the cell medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., this compound) or a known agonist (positive control, e.g., WY-14643).[12] A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compounds for 24 hours.[12]

-

Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene transcription, is measured using a luminometer.

-

Data Analysis: The relative light units are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[12]

This protocol measures the effect of a PPARα agonist on the rate of fatty acid catabolism in cultured cells.

Objective: To determine if treatment with a PPARα agonist increases the rate of fatty acid beta-oxidation.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes. Cells may be engineered to overexpress PPARα to enhance the effect.[14]

-

Treatment: Differentiated cells are treated with the PPARα agonist (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Labeling: The culture medium is replaced with a specialized assay medium containing a radiolabeled fatty acid, such as [¹⁴C]palmitic acid, along with L-carnitine to facilitate mitochondrial uptake.[14]

-

Incubation: Cells are incubated in the labeling medium for 16-24 hours to allow for the uptake and oxidation of the radiolabeled fatty acid.[14]

-

Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled products released by the cells. This is typically done by quantifying the ¹⁴CO₂ produced or the amount of acid-soluble metabolites (ASMs) generated.

-

Data Analysis: The amount of radioactive product is normalized to the total protein content in each well. Results are expressed as the fold change in oxidation rate in treated cells compared to control cells.[14]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound therapy raises high-density lipoprotein levels and lowers atherogenic index in diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Clinofibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs, utilized in the management of hyperlipidemia. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the chemical synthesis process, including the key Bargellini reaction, and elucidates its primary pharmacological activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This document also presents quantitative data on its biological effects and provides detailed experimental protocols for its synthesis and key biological assays, intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Development

This compound emerged from research efforts in the mid-20th century focused on developing effective treatments for hyperlipidemia, a major risk factor for cardiovascular disease. The pioneering work on fibrates, such as clofibrate, established the therapeutic potential of this class of compounds in modulating lipid metabolism.[1] this compound, chemically a derivative of bisphenol Z, was developed as a second-generation fibrate with the aim of improving efficacy and safety profiles. It is marketed in Japan under the trade name Lipoclin for the treatment of hyperlipidemia.[2]

Chemical Synthesis

The synthesis of this compound is achieved through a multi-step process, with the key transformation being the Bargellini reaction. This reaction allows for the construction of the sterically hindered α-phenoxyisobutyric acid moieties, which are characteristic of this compound's structure.

Synthesis of Bisphenol Z

The initial step involves the acid-catalyzed condensation of cyclohexanone with two equivalents of phenol to produce 1,1-bis(4-hydroxyphenyl)cyclohexane, commonly known as bisphenol Z.

Bargellini Reaction

Bisphenol Z is then subjected to a Bargellini reaction. This multi-component reaction involves the treatment of bisphenol Z with chloroform and methyl ethyl ketone in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the in situ formation of a gem-dichloroepoxide intermediate, which is then nucleophilically opened by the phenoxide ions of bisphenol Z. Subsequent hydrolysis of the resulting acyl chlorides yields this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Bargellini reaction.

Materials:

-

1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)

-

Chloroform (CHCl₃)

-

Methyl Ethyl Ketone (MEK)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve Bisphenol Z in an excess of methyl ethyl ketone.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and cool the mixture in an ice bath.

-

Slowly add chloroform to the vigorously stirred reaction mixture. The reaction is exothermic and the temperature should be maintained below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Mechanism of Action

This compound's primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[2]

Upon administration, this compound is hydrolyzed to its active metabolite, which then binds to and activates PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Effects on Lipid Metabolism

The activation of PPARα by this compound leads to a cascade of downstream effects that collectively contribute to its lipid-lowering properties:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound enhances the expression and activity of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[3] This leads to a reduction in circulating triglyceride levels.

-

Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in the β-oxidation of fatty acids in the liver and muscle, thereby increasing the catabolism of fatty acids and reducing their availability for triglyceride synthesis.

-

Modulation of Apolipoprotein Expression: this compound increases the expression of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels. Conversely, it can decrease the expression of apolipoprotein C-III, an inhibitor of LPL.[2]

-

Inhibition of HMG-CoA Reductase: Some studies suggest that this compound may also inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, although this is not considered its primary mechanism of action.[3][4]

Quantitative Data

The biological activity of this compound has been quantified in various preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| HMG-CoA Reductase Inhibition (IC₅₀) | 0.47 mM | In vitro | [3][4] |

| 3α-Hydroxysteroid Dehydrogenase Inhibition (IC₅₀) | 40 µM | Human Liver | [4] |

| Plasma Cholesterol Reduction | Significant decrease from 823 ± 256 mg/dl to near control levels (85 ± 11 mg/dl) | Atherosclerotic Rats | [3] |

| Plasma Triglyceride Reduction | Significant decrease | Atherosclerotic Rats | [3] |

| Biliary Cholesterol | Decreased molar percentage | Hyperlipidemic Patients | [5] |

| Biliary Bile Acids | Increased molar percentage | Hyperlipidemic Patients | [5] |

Experimental Protocols

Lipoprotein Lipase (LPL) Activity Assay

This protocol describes a fluorometric method for determining LPL activity, which is applicable for assessing the effect of this compound.

Materials:

-

Fluorogenic lipase substrate (e.g., EnzChek® Lipase Substrate)

-

LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)

-

This compound solution at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the fluorogenic lipase substrate in the LPL Assay Buffer.

-

In the wells of the 96-well microplate, add the LPL Assay Buffer.

-

Add the this compound solution at the desired final concentrations to the respective wells. Include a vehicle control.

-

Add the source of LPL (e.g., post-heparin plasma or purified LPL).

-

Initiate the reaction by adding the fluorogenic lipase substrate working solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission) at regular time intervals.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

-

Determine the effect of this compound on LPL activity by comparing the rates in the presence and absence of the compound.

HMG-CoA Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of HMG-CoA reductase activity by this compound.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)

-

HMG-CoA substrate solution

-

NADPH solution

-

Purified HMG-CoA reductase enzyme

-

This compound solution at various concentrations

-

UV-transparent 96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

In the wells of the UV-transparent 96-well microplate, add the HMG-CoA Reductase Assay Buffer.

-

Add the this compound solution at the desired final concentrations to the respective wells. Include a vehicle control.

-

Add the NADPH solution.

-

Add the purified HMG-CoA reductase enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular time intervals.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition of HMG-CoA reductase activity by this compound at each concentration and calculate the IC₅₀ value.

Conclusion

This compound is a well-established hypolipidemic agent with a primary mechanism of action involving the activation of PPARα. Its synthesis is efficiently achieved through the Bargellini reaction. The subsequent modulation of gene expression leads to beneficial effects on lipid metabolism, including reduced triglycerides and increased HDL cholesterol. This technical guide provides a comprehensive overview of the key aspects of this compound's discovery, synthesis, and pharmacology, serving as a valuable resource for professionals in the field of drug development and metabolic research.

References

In-Vitro Activity of Clinofibrate on Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of Clinofibrate on liver cells. The information presented is curated for researchers, scientists, and professionals involved in drug development and hepatic research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. While specific in-vitro data for this compound is limited in publicly available literature, the information herein is substantially informed by studies on closely related fibrates, such as Clofibrate and Fenofibrate, which share a common mechanism of action.

Core Mechanism of Action: PPARα Agonism

This compound, a member of the fibrate class of drugs, exerts its primary effects on liver cells by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of a suite of genes involved in lipid and glucose metabolism.

Upon entering a hepatocyte, this compound binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes that orchestrate a reduction in cellular lipid levels.

Diagram: this compound Signaling Pathway in Hepatocytes

Caption: this compound activates PPARα, leading to gene transcription that modulates lipid metabolism.

Quantitative Effects on Hepatic Lipid Metabolism

The activation of PPARα by this compound and other fibrates initiates a cascade of events that collectively lower intracellular lipid levels. These effects have been quantified in various in-vitro models, primarily using primary hepatocytes and the HepG2 human hepatoma cell line.

Increased Fatty Acid Oxidation

A primary consequence of PPARα activation is the upregulation of genes involved in fatty acid β-oxidation in both mitochondria and peroxisomes. This leads to an increased catabolism of fatty acids, thereby reducing their availability for triglyceride synthesis.

| Parameter | Cell Model | Treatment | Fold Change/Increase | Reference |

| Mitochondrial β-oxidation | Rat Hepatocytes | Clofibrate | 2-fold increase | [2] |

| Peroxisomal β-oxidation | Rat Hepatocytes | Clofibrate | 6 to 8-fold increase | [2] |

| Fatty Acid Oxidation | Isolated Rat Hepatocytes | Clofibrate | 3 to 4-fold increase | [2] |

| Peroxisomal Fatty Acyl-CoA Oxidase (FACO) | Rainbow Trout Hepatocytes | Clofibric Acid (2.25-3.00 mM, 48hr) | Dose-dependent increase (P < 0.01) | [3] |

| Peroxisomal Fatty Acyl-CoA Oxidase (FACO) | Rainbow Trout Hepatocytes | Ciprofibrate (0.25-1.00 mM, 48hr) | Dose-dependent increase (P < 0.05) | [3] |

Regulation of Gene Expression

This compound modulates the expression of numerous genes involved in lipid transport and metabolism. The table below summarizes the observed changes in mRNA levels of key PPARα target genes in in-vitro liver cell models.

| Gene | Cell Model | Treatment | Fold Change in mRNA Expression | Reference |

| CYP3A4 | Primary Human Hepatocytes | Clofibric Acid | 2 to 5-fold increase | [4] |

| CYP2C8 | Primary Human Hepatocytes | Clofibric Acid | 2 to 6-fold increase | [4] |

| UGT1A1 | Primary Human Hepatocytes | Clofibric Acid | 2 to 3-fold increase | [4] |

| PPARα Target Genes (General) | Pig Liver and Adipose Tissue | Clofibrate | Moderately increased | [5] |

Experimental Protocols

This section details common experimental methodologies used to assess the in-vitro activity of this compound and other fibrates on liver cells.

Cell Culture

-

Primary Hepatocytes: Primary hepatocytes are isolated from fresh liver tissue by a two-step collagenase perfusion method. They are typically cultured in Williams' Medium E supplemented with fetal bovine serum, insulin, and other growth factors. While providing a physiologically relevant model, they have a limited lifespan in culture[6].

-

HepG2 Cell Line: The HepG2 cell line is a human hepatoma cell line that is widely used for in-vitro toxicology and drug metabolism studies. These cells are cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. They offer the advantage of being an immortalized cell line, providing a consistent and readily available model[1][7].

Lipid Accumulation Assay (Oil Red O Staining)

This assay is used to visualize and quantify the accumulation of neutral lipids in hepatocytes.

-

Cell Seeding: Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Induction of Steatosis: Treat the cells with a mixture of oleic and palmitic acids to induce lipid droplet formation. A concurrent treatment with various concentrations of this compound is performed to assess its inhibitory effect.

-

Fixation: After the treatment period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde.

-

Staining: Stain the fixed cells with a working solution of Oil Red O, which specifically stains neutral lipids.

-

Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at approximately 500 nm[7].

Diagram: Lipid Accumulation Assay Workflow

Caption: Workflow for quantifying lipid accumulation in hepatocytes using Oil Red O staining.

Gene Expression Analysis (Quantitative PCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the mRNA levels of PPARα target genes.

-

Cell Treatment: Treat cultured hepatocytes with this compound at various concentrations and for different durations.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for the target genes (e.g., CPT1, ACOX1, CYP4A1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

The in-vitro activity of this compound on liver cells is primarily driven by its agonistic action on PPARα. This leads to a multi-faceted response characterized by a significant increase in fatty acid oxidation and the modulation of a wide array of genes involved in lipid metabolism. While direct quantitative data for this compound is not as abundant as for other fibrates, the collective evidence strongly supports its role in reducing hepatic lipid accumulation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PPARα agonists in the context of hepatic steatosis and related metabolic disorders. Further research focusing on generating specific dose-response data for this compound in human-derived in-vitro models will be crucial for a more complete understanding of its therapeutic potential and safety profile.

References

- 1. agilent.com [agilent.com]

- 2. Mitochondrial and peroxisomal fatty acid oxidation in liver homogenates and isolated hepatocytes from control and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of hypolipidemic drugs gemfibrozil, ciprofibrate, and clofibric acid on peroxisomal beta-oxidation in primary cultures of rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Clinofibrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies on Clinofibrate, a lipid-lowering agent. The document focuses on its core mechanism of action, presents available quantitative data from preclinical and clinical studies, and details relevant experimental protocols.

Core Mechanism of Action: PPAR-α Agonism

This compound belongs to the fibrate class of drugs, which primarily exert their lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] PPAR-α is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][3][4][5]

Upon activation by a ligand such as this compound, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their transcription.[2][4]

The key outcomes of PPAR-α activation by fibrates include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the breakdown of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[4][6]

-

Decreased Apolipoprotein C-III (Apo C-III) Synthesis: As Apo C-III is an inhibitor of LPL, its reduction further promotes triglyceride clearance.[6]

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids in the liver and muscle.[3]

-

Increased Synthesis of Apolipoproteins A-I and A-II: These are the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[4][6]

Data Presentation: Efficacy of Fibrates in Modulating Lipid Profiles

While specific quantitative data from large-scale clinical trials on this compound is limited in the public domain, the following tables summarize the reported efficacy of other fibrates, which share the same primary mechanism of action. This data provides a strong indication of the expected therapeutic effects of this compound.

Table 1: Efficacy of Fenofibrate in Patients with Hypercholesterolemia and Combined Hyperlipidemia [7][8][9]

| Lipid Parameter | Hypercholesterolemia (Type IIa) | Combined Hyperlipidemia (Type IIb) |

| Total Cholesterol | ↓ 17.5% | ↓ 16% |

| Triglycerides | ↓ 38% | ↓ 45% |

| VLDL Cholesterol | ↓ 38% | ↓ 52.7% |

| LDL Cholesterol | ↓ 20.3% | ↓ 6% |

| HDL Cholesterol | ↑ 11.1% | ↑ 15.3% |

| LDL:HDL Ratio | ↓ 27% | ↓ 13% |

Table 2: Efficacy of Ciprofibrate in Patients with Type II Hypercholesterolemia [10]

| Dosage | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |

| 50 mg/day | ↓ 11% | ↓ 13% | ↑ 8% | ↓ 22% |

| 100 mg/day | ↓ 20% | ↓ 24% | ↑ 9.8% | ↓ 30% |

Experimental Protocols

This section details representative experimental methodologies for evaluating the efficacy of fibrates in preclinical and clinical settings.

Preclinical Evaluation in a Hyperlipidemic Rat Model

This protocol describes a common method for inducing hyperlipidemia in rats and assessing the effects of a test compound like this compound.

Objective: To evaluate the lipid-lowering efficacy of this compound in a diet-induced hyperlipidemic rat model.

Animal Model:

-

Species: Wistar or Sprague-Dawley rats.[11]

-

Induction of Hyperlipidemia: Animals are fed a high-fat, high-sugar diet for a period of 6-8 weeks to induce a hyperlipidemic state.[11] A common diet composition includes standard rat chow supplemented with cholesterol, cholic acid, and lard or a combination of vanaspati ghee and coconut oil with a high fructose intake.[11][12]

Experimental Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment.[11]

-

Dietary Induction: Rats are fed the high-fat, high-sugar diet ad libitum.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Drug Administration:

-

The treatment group receives this compound orally via gavage.

-

The control group receives the vehicle (e.g., saline or a suitable solvent) via oral gavage.

-

Oral Gavage Technique:

-

The rat is properly restrained to ensure its head and body are in a straight line.[13][14]

-

A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to determine the correct insertion depth.[13][14]

-

The needle is gently inserted into the esophagus, and the substance is administered slowly.[13][14][15]

-

-

-

Blood Sampling and Analysis:

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Serum levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are determined using standard enzymatic colorimetric methods or automated analyzers.[12]

-

Clinical Evaluation of Lipid-Lowering Agents

This protocol outlines a general approach for a double-blind, placebo-controlled clinical trial to assess the efficacy of a lipid-lowering drug.

Objective: To evaluate the efficacy and safety of this compound in patients with primary hyperlipidemia.

Study Design: Double-blind, randomized, placebo-controlled, multicenter study.

Patient Population: Adult male and female patients with primary hyperlipidemia (e.g., Type IIa, IIb, or IV).

Procedure:

-

Screening and Washout: Patients undergo a screening period to confirm their eligibility based on lipid levels. Any current lipid-lowering medications are discontinued during a washout period.

-

Dietary Stabilization: All patients are placed on a standard lipid-lowering diet for a specified period before randomization.

-

Randomization: Patients are randomly assigned to receive either this compound or a matching placebo.

-

Treatment: The study drug is administered at a fixed dose for a predefined duration (e.g., 12-24 weeks).

-

Efficacy Assessments:

-

Fasting blood samples are collected at baseline and at regular intervals throughout the study.

-

The primary efficacy endpoints are the percentage changes from baseline in serum LDL cholesterol and triglycerides.

-

Secondary endpoints include percentage changes in total cholesterol, HDL cholesterol, and VLDL cholesterol.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), and vital signs.

Lipid Analysis Methodology:

-

Total Cholesterol and Triglycerides: Measured by standard enzymatic methods.

-

HDL Cholesterol: Measured after precipitation of apolipoprotein B-containing lipoproteins.

-

LDL Cholesterol: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.[16]

Mandatory Visualizations

Signaling Pathway of PPAR-α Activation

References

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. cusabio.com [cusabio.com]

- 6. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of fenofibrate on plasma lipoproteins in hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]

- 10. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Beyond PPARs: An In-depth Technical Guide to the Molecular Targets of Clinofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinofibrate, a fibrate class lipid-lowering agent, is well-established as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its therapeutic effects on dyslipidemia are largely attributed to the PPARα-mediated regulation of genes involved in lipid metabolism. However, emerging evidence reveals that the pharmacological actions of this compound extend beyond PPAR activation, encompassing direct interactions with other key enzymes and potential modulation of signaling pathways independent of PPARα. This technical guide provides a comprehensive overview of the known non-PPAR molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways.

Non-PPAR Molecular Targets of this compound

Recent research has identified several molecular targets of this compound that are independent of its activity on PPARs. These include the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and 3α-hydroxysteroid dehydrogenases (3α-HSDs), as well as the activation of Aldo-Keto Reductase Family 1 Member C4 (AKR1C4). While some studies on other fibrates suggest a potential role for Signal Transducer and Activator of Transcription 3 (STAT3) signaling, direct evidence for this compound's interaction with this pathway is not yet established.

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of this compound with its identified non-PPAR molecular targets.

| Target Enzyme | Pharmacological Effect | Quantitative Metric | Value | Reference |

| HMG-CoA Reductase | Inhibition | IC50 | 0.47 mM | [1] |

| Human Liver 3α-Hydroxysteroid Dehydrogenases | Inhibition | IC50 | 40 µM | [1] |

| Human Liver 3α-Hydroxysteroid Dehydrogenase (predominant isoenzyme) | Activation | Fold Activation | 1.8 - 2.4 | [2] |

| Aldo-Keto Reductase Family 1 Member C4 (AKR1C4) | Activation | Fold Activation | 2.0 | [1] |

| Human Liver 3α-Hydroxysteroid Dehydrogenase | Activation | Dissociation Constant (Kd) | 6 µM | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

HMG-CoA Reductase Inhibition Assay

The inhibitory effect of this compound on HMG-CoA reductase activity can be determined using a spectrophotometric assay that measures the rate of NADPH oxidation.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA

-

NADPH

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, NADPH, and varying concentrations of this compound.

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.

-

The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity Assay (Inhibition and Activation)

The dual effect of this compound on 3α-HSD activity (inhibition and activation depending on the specific isoenzyme and conditions) can be assessed by monitoring the change in NADP+ concentration.

Materials:

-

Human liver cytosol or purified human liver 3α-HSD isoenzymes

-

Androsterone (substrate)

-

NADP+ (coenzyme)

-

This compound

-

Assay Buffer (e.g., 100 mM glycine-NaOH buffer, pH 9.2)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol for Activation:

-

The standard reaction mixture contains 100 mM glycine-NaOH buffer (pH 9.2), 0.2 mM NADP+, 0.1 mM androsterone, the enzyme source, and varying concentrations of this compound in a final volume of 1.0 ml.[2]

-

The reaction is initiated by the addition of the substrate.[2]

-

The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is monitored at 25°C.[2]

-

The fold activation is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence.

-

To determine the dissociation constant (Kd) for the activator, the reaction rates are measured at various concentrations of NADP+ and this compound, and the data are analyzed using appropriate kinetic models (e.g., nonessential activator model).[2]

Protocol for Inhibition:

-

Follow a similar procedure as the activation assay, but use experimental conditions (e.g., different isoenzyme, substrate, or pH) where inhibition is observed.

-

Calculate the percentage of inhibition at different this compound concentrations.

-

Determine the IC50 value as described for the HMG-CoA reductase assay.

AKR1C4 Activation Assay

The activation of AKR1C4 by this compound can be measured using a similar protocol to the 3α-HSD activation assay, as AKR1C4 is a member of the 3α-HSD family.

Materials:

-

Recombinant human AKR1C4

-

Substrate (e.g., 5α-dihydrotestosterone)

-

NADP+

-

This compound

-

Assay Buffer

-

Spectrophotometer

Protocol:

-

The assay is performed by monitoring the production of NADPH at 340 nm.

-

The reaction mixture includes the enzyme, substrate, coenzyme, and varying concentrations of this compound.

-

The fold activation is determined by comparing the reaction rates with and without this compound.

Signaling Pathways and Molecular Interactions

The identified non-PPAR targets of this compound are involved in crucial cellular pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

References

The Impact of Clinofibrate on Triglyceride and VLDL Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinofibrate, a fibric acid derivative, is a lipid-lowering agent that plays a significant role in the management of hypertriglyceridemia. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on triglyceride (TG) and very-low-density lipoprotein (VLDL) levels. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. Very-low-density lipoproteins are the primary carriers of endogenous triglycerides in the plasma. This compound, like other fibrates, effectively reduces plasma triglyceride and VLDL concentrations, thereby mitigating cardiovascular risk. This guide will explore the molecular mechanisms underlying these effects.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

Upon binding to its ligand, this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to a cascade of effects that ultimately lower triglyceride and VLDL levels.

The key downstream effects of PPARα activation by this compound include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within chylomicrons and VLDL particles, releasing fatty acids for uptake by tissues.

-

Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids. This increases the catabolism of fatty acids, reducing their availability for triglyceride synthesis in the liver.

-

Reduced Hepatic VLDL Production: By increasing fatty acid oxidation, this compound decreases the substrate availability for hepatic triglyceride synthesis. Furthermore, PPARα activation can downregulate the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins.

Quantitative Effects on Triglyceride and VLDL Levels

While extensive quantitative data specifically for this compound is limited in publicly available literature, studies on fibrates as a class, including the closely related fenofibrate and ciprofibrate, provide a strong indication of its efficacy.

| Fibrate | Study Population | Dosage | Duration | Triglyceride Reduction | VLDL Cholesterol Reduction | Reference |

| Ciprofibrate | Moderately hypercholesterolemic subjects | 100 mg/day | Not specified | 41% | 38% | [1] |

| Fenofibrate | Combined hyperlipidemia | 200 mg/day | 8 weeks | 44% | 52% | [2] |

| Fenofibrate | Type 2 Diabetes (FIELD study) | 200 mg/day | 5 years | 22% (overall) | Not specified | [3] |

| Fenofibrate | Patients at LDL-C goal with high TG | 135–160 mg/day | Median 4 months | 60% (median) | Not specified | [4] |

| Fibrates (general) | Hypertriglyceridemia | Varies | Varies | 25-50% | Not specified | [5] |

Note: The table above includes data from studies on different fibrates to provide a comprehensive overview of the expected therapeutic effects. The efficacy of this compound is anticipated to be within a similar range.

Experimental Protocols

This section details the methodologies for key experiments used to assess the effect of this compound on triglyceride and VLDL metabolism.

Measurement of Plasma Triglyceride Levels (Enzymatic Colorimetric Method)

This protocol describes a common method for quantifying triglyceride concentrations in plasma or serum samples.

Principle:

Triglycerides are enzymatically hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H2O2). The H2O2, in the presence of peroxidase (POD), reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

Materials:

-

Triglyceride assay kit (containing LPL, GK, GPO, POD, ATP, and a chromogenic substrate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at the specified wavelength (typically 500-550 nm)

-

Plasma or serum samples

-

Triglyceride standards

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sample Preparation: If necessary, dilute plasma or serum samples with PBS to bring the triglyceride concentration within the linear range of the assay.

-

Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations by diluting a stock standard solution with PBS.

-

Assay Reaction:

-

Pipette a small volume (e.g., 5-10 µL) of each standard and sample into separate wells of a 96-well microplate.

-

Add the enzyme reagent mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the enzymatic reactions to proceed.

-

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank (a well containing only the reagent mix) from the absorbance of the standards and samples.

-

Plot a standard curve of absorbance versus triglyceride concentration for the standards.

-

Determine the triglyceride concentration of the samples by interpolating their absorbance values on the standard curve.

-

Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity

This protocol is used to measure the total LPL activity in plasma, which reflects the amount of LPL that can be released from the endothelial surface into the circulation.

Principle:

An intravenous injection of heparin releases LPL from its binding sites on the vascular endothelium into the bloodstream. A blood sample is then collected, and the plasma is incubated with a triglyceride-rich substrate. The LPL in the plasma hydrolyzes the triglycerides, and the rate of free fatty acid (FFA) release is measured, which is proportional to the LPL activity.

Materials:

-

Heparin solution for injection

-

Syringes and needles

-

Blood collection tubes containing an anticoagulant (e.g., EDTA)

-

Centrifuge

-

Triglyceride-rich substrate (e.g., a commercially available triglyceride emulsion or isolated VLDL)

-

FFA assay kit

-

Incubator or water bath at 37°C

Procedure:

-

Patient/Animal Preparation: The subject should be in a fasting state.

-

Heparin Injection: Administer an intravenous bolus of heparin (e.g., 50-100 U/kg body weight).

-

Blood Sampling: Collect a blood sample at a specific time point after heparin injection (typically 10-15 minutes).

-

Plasma Preparation: Immediately place the blood sample on ice and centrifuge at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the plasma.

-

LPL Activity Assay:

-

Pre-warm the triglyceride substrate to 37°C.

-

Add a small volume of the post-heparin plasma to the substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

At various time points during the incubation, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a stopping reagent).

-

Measure the concentration of FFAs in the aliquots using an FFA assay kit.

-

-

Calculation: Calculate the LPL activity as the rate of FFA release over time (e.g., in µmol FFA/mL/hour).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and a typical experimental workflow involved in studying the effects of this compound.

References

- 1. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoprotein Lipase (post heparin) [heftpathology.com]

- 3. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]

- 4. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

The Impact of Clinofibrate on HDL Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Clinofibrate on High-Density Lipoprotein (HDL) cholesterol. While specific quantitative data from large-scale clinical trials on this compound are limited in the publicly available scientific literature, this document synthesizes the well-established mechanism of action for the fibrate class of drugs, to which this compound belongs, and presents representative data from studies on similar fibrates to elucidate its expected effects.

Mechanism of Action: Enhancing HDL Cholesterol through PPARα Activation

This compound, like other fibrates, exerts its primary effects on lipid metabolism through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3][4][5]

The activation of PPARα by this compound initiates a cascade of molecular events that ultimately lead to an increase in HDL cholesterol levels. This is achieved through several key mechanisms:

-

Increased Apolipoprotein A-I and A-II Gene Expression: PPARα activation directly upregulates the transcription of the genes encoding apolipoprotein A-I (Apo A-I) and apolipoprotein A-II (Apo A-II).[4] These two apolipoproteins are the primary protein components of HDL particles, and their increased synthesis is a rate-limiting step in the formation of new HDL.

-

Enhanced Lipoprotein Lipase Activity: Fibrates increase the activity of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This process not only reduces triglyceride levels but also leads to the transfer of surface components, including phospholipids and apolipoproteins, to HDL particles, thereby increasing the HDL cholesterol pool.

-

Modulation of Other Key Proteins: The PPARα pathway also influences other proteins involved in HDL metabolism, contributing to the overall increase in HDL levels.

The signaling pathway from this compound administration to the elevation of HDL cholesterol is a complex process involving gene transcription and enzymatic activity.

Quantitative Data on Fibrate-Induced HDL Cholesterol Changes

Due to a lack of specific published data from large-scale clinical trials on this compound, this section presents quantitative data from studies on other widely used fibrates, namely fenofibrate and gemfibrozil. This information is intended to be representative of the expected effects of this compound on HDL cholesterol and its subfractions.

| Fibrate | Study Population | Dosage | Duration | Baseline HDL-C (mg/dL) | Change in HDL-C | Reference |

| Fenofibrate | Type 2 Diabetes | 200 mg/day | 5 years | ~43 | +1% to +5% | [6] |

| Fenofibrate | Mixed Dyslipidemia | 160 mg/day | 12 weeks | Not Specified | +18.6% | [6] |

| Gemfibrozil | Coronary Heart Disease | Not Specified | Not Specified | ~32 | +6% | [7] |

| Gemfibrozil | Primary Prevention | Not Specified | 5 years | Not Specified | +9% | [7] |

HDL Subfractions: Fibrates have also been shown to modulate the distribution of HDL subfractions, often increasing the concentration of the smaller, denser HDL3 particles.

Experimental Protocols in Fibrate Clinical Trials

Key Methodological Considerations:

-

Study Design: A randomized, double-blind, placebo-controlled design is the gold standard for assessing the efficacy and safety of a new drug.

-

Patient Population: Clearly defined inclusion and exclusion criteria are essential. For a lipid-lowering drug trial, this would typically involve patients with specific dyslipidemia profiles (e.g., elevated triglycerides and low HDL-C).

-

Dosage and Administration: The protocol would specify the exact dosage of this compound and the frequency of administration.

-

Endpoints: The primary endpoint would likely be the percentage change in HDL cholesterol from baseline to the end of the treatment period. Secondary endpoints could include changes in other lipid parameters (LDL-C, triglycerides), apolipoproteins, and safety assessments.

-

Laboratory Methods: The protocol must detail the specific laboratory methods used for lipid and apolipoprotein analysis to ensure consistency and accuracy.

-

Statistical Analysis: A comprehensive statistical analysis plan is required to compare the effects of this compound to placebo and to assess the statistical significance of the findings.

Conclusion

This compound, as a member of the fibrate class of drugs, is expected to increase HDL cholesterol levels primarily through the activation of the PPARα nuclear receptor. This leads to increased production of the major HDL apolipoproteins, Apo A-I and Apo A-II, and enhanced lipoprotein lipase activity. While specific quantitative data and detailed experimental protocols from dedicated this compound trials are not widely available, the well-documented effects of other fibrates provide a strong indication of its potential impact on the HDL lipid profile. Further large-scale clinical trials on this compound are warranted to definitively establish its efficacy and safety profile in the management of dyslipidemia.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]

A Deep Dive into the Core Science of Clinofibrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic scientific principles underlying the action of Clinofibrate, a hypolipidemic agent of the fibrate class. It is designed to be a comprehensive resource, detailing the molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Executive Summary

This compound is a third-generation fibrate drug primarily utilized in the management of hyperlipidemia. Its therapeutic effects are rooted in its function as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα by this compound orchestrates a cascade of genomic and metabolic changes, leading to a significant reduction in plasma triglycerides and a beneficial increase in high-density lipoprotein (HDL) cholesterol. This guide will explore these mechanisms in detail, presenting the scientific evidence and methodologies that form our current understanding of this compound.

Mechanism of Action: PPARα Agonism

The primary mechanism of action for this compound, like other fibrates, is the activation of PPARα.[1][2] Upon administration, this compound is hydrolyzed to its active metabolite, which then travels to the nucleus of target cells, primarily hepatocytes.[1]

The PPARα Signaling Cascade:

-

Ligand Binding: The active metabolite of this compound binds to the ligand-binding domain of PPARα.[1][3]

-

Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[4]

-

PPRE Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

-

Gene Transcription: This binding recruits co-activator proteins, initiating the transcription of a suite of genes involved in lipid metabolism.[3][5]

The downstream effects of this signaling cascade are multifaceted, leading to increased fatty acid catabolism and changes in lipoprotein dynamics.

Caption: The PPARα signaling pathway activated by this compound.

Core Physiological Effects

The activation of PPARα by this compound leads to three primary physiological effects that contribute to its lipid-lowering properties.

Upregulation of Fatty Acid β-Oxidation

This compound treatment significantly enhances the rate of mitochondrial and peroxisomal fatty acid β-oxidation.[1][6] This is achieved through the increased expression of key enzymes involved in this pathway, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[7][8] By increasing the catabolism of fatty acids in the liver, this compound reduces the substrate availability for the synthesis of triglycerides.[3]

Increased Lipoprotein Lipase (LPL) Activity

A crucial effect of this compound is the upregulation of Lipoprotein Lipase (LPL) synthesis and activity.[1][9] LPL is an enzyme located on the surface of endothelial cells that hydrolyzes triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the uptake of fatty acids into tissues.[1][10] Increased LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.[10][11]

Modulation of Apolipoproteins

This compound also modulates the expression of several apolipoproteins. It decreases the synthesis of Apolipoprotein C-III (ApoC-III), a protein that acts as an inhibitor of LPL.[2][3] By reducing ApoC-III levels, this compound further enhances LPL-mediated triglyceride clearance. Additionally, it increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are key components of HDL, thereby contributing to an increase in HDL cholesterol levels.[1][3]

Quantitative Data from Preclinical and Clinical Studies

The lipid-modifying effects of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of this compound on Serum Lipids in Human Clinical Trials

| Study Population | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Change in HDL Cholesterol | Reference |

| Hyperlipidemic Patients | 600 mg/day | 6-8 weeks | Significant Decrease | Significant Decrease | Not specified | [12] |

| Diabetic Mellitus Patients | 600 mg/day | 4 weeks | No Significant Change | No Significant Change | Significant Increase (p < 0.05) | [13] |

| Hypertriglyceridemic Patients on Hemodialysis | 1-1.5 g/week | Not specified | -40% (p < 0.001) | -39% (VLDL-C, p < 0.01) | +82% (p < 0.005) | [11] |

| Hyperlipidemic Patients (Type IIa, IIb, IV) | 100 mg/day (Ciprofibrate) | 12 weeks | Significant Decrease | Significant Decrease | Significant Increase | [2] |

| Hypercholesterolemia Patients (Type II) | 100 mg/day (Ciprofibrate) | 12 weeks | -30% | -20% | +9.8% | [13] |

Table 2: Effects of this compound in Animal Models

| Animal Model | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Key Finding | Reference |

| Atherosclerotic Rats | Not specified | Not specified | Not specified | Significant Decrease (823 to lower) | Increased LPL activity in adipose tissue | [11] |

| Hyperlipidemic Rats | Not specified | Not specified | Not specified | Not specified | Suppresses increase in blood lipids | [14] |

| Streptozotocin-induced Diabetic Rats | 242 mg/kg/day (Clofibrate) | 7 days | Reversal of elevation | Reversal of elevation | Lowered elevated serum lipids | [15] |

| Dogs with Dyslipidemia | Not specified | Not specified | -54.82% (VLDL-TG) | Significant Decrease | Significant decrease in all lipoprotein lipid values |

Experimental Protocols

This section provides an overview of methodologies for key experiments used to study the effects of this compound.

In Vitro Study: Primary Hepatocyte Culture

This protocol is foundational for investigating the direct effects of this compound on liver cells.

-

Objective: To assess the effect of this compound on gene expression and metabolic activity in primary hepatocytes.

-

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from animal (e.g., mouse, rat) or human liver tissue via collagenase perfusion.

-

Cell Plating: Isolated hepatocytes are plated on collagen-coated culture plates in a suitable plating medium (e.g., Williams' Medium E with supplements). Cells are allowed to attach for 4-6 hours.[16]

-

Treatment: The culture medium is replaced with a maintenance medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48 hours) to allow for changes in gene expression and metabolic function.

-

Endpoint Analysis:

-

Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, LPL).

-

Metabolic Assays: Assays for fatty acid β-oxidation or triglyceride content can be performed on cell lysates.

-

-

In Vivo Study: Hyperlipidemic Animal Model

Animal models are crucial for understanding the systemic effects of this compound.

-

Objective: To evaluate the in vivo efficacy of this compound in a hyperlipidemic rat model.

-

Methodology:

-

Model Induction: Male Wistar rats are fed a high-fructose or high-fat, high-sucrose diet for several weeks to induce hyperlipidemia.[17]

-

Grouping: Animals are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Drug Administration: this compound is administered orally (e.g., via gavage) daily for a predetermined period (e.g., 4 weeks).

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis. Liver and adipose tissues may be harvested for further analysis.

-

Endpoint Analysis:

-

Serum Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using standard enzymatic assays.

-

Tissue Analysis: Gene and protein expression of PPARα targets in the liver can be analyzed via qPCR and Western blotting. LPL activity can be measured in adipose tissue.

-

-

Lipoprotein Lipase (LPL) Activity Assay

This assay quantifies a key enzymatic activity modulated by this compound.

-

Objective: To measure LPL activity in post-heparin plasma or tissue homogenates.

-

Methodology (Fluorometric):

-

Sample Preparation: For plasma LPL, blood is collected following an intravenous injection of heparin to release LPL from endothelial surfaces.[18] For tissue, homogenates are prepared from adipose or muscle tissue.

-

Assay Principle: A fluorogenic triglyceride analog substrate is used. In its native state, the substrate is non-fluorescent. Upon hydrolysis by LPL, a fluorescent product is released.[14]

-

Reaction: The sample (plasma or tissue homogenate) is incubated with the fluorogenic substrate in an assay buffer.

-

Detection: The increase in fluorescence is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 480/515 nm).[14][18]

-

Quantification: The rate of fluorescence increase is proportional to the LPL activity in the sample and is quantified by comparison to a standard curve.

-

Fatty Acid β-Oxidation Assay

This assay measures the catabolic breakdown of fatty acids, a process enhanced by this compound.

-

Objective: To measure the rate of fatty acid β-oxidation in isolated hepatocytes or tissue homogenates.

-

Methodology (Radiolabeled Substrate):

-

Sample Preparation: Freshly isolated primary hepatocytes or liver homogenates are used.[5][10]

-

Assay Principle: The assay measures the conversion of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) to acid-soluble metabolites (ASMs), primarily acetyl-CoA.[5]

-

Reaction: The cells or homogenate are incubated with the ¹⁴C-labeled palmitic acid in a reaction buffer.

-

Separation: The reaction is stopped, and the unincorporated ¹⁴C-palmitic acid is precipitated. The supernatant, containing the ¹⁴C-labeled ASMs, is collected.

-

Detection: The radioactivity in the supernatant is measured using a scintillation counter.

-

Quantification: The amount of radioactivity is directly proportional to the rate of fatty acid β-oxidation.

-

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

The basic science of this compound is well-established, with its role as a PPARα agonist and its subsequent effects on lipid metabolism being clearly defined through extensive in vitro, in vivo, and clinical research. The quantitative data consistently demonstrate its efficacy in reducing triglycerides and increasing HDL cholesterol. The experimental protocols outlined in this guide provide a framework for the continued investigation of fibrates and other PPARα modulators.

Future research may focus on the pleiotropic effects of this compound beyond lipid metabolism, such as its anti-inflammatory properties, and the exploration of selective PPARα modulators (SPPARMs) that may offer improved efficacy and safety profiles. A deeper understanding of the genetic factors influencing individual responses to this compound therapy also remains a key area for investigation.

References

- 1. Effect of clofibrate on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of ciprofibrate in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Ciprofibrate in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. LPL Activity Assay Protocol [sigmaaldrich.com]

- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]